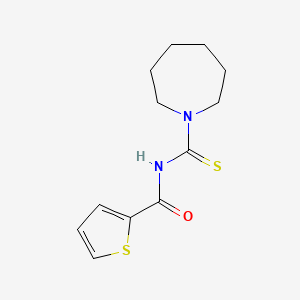
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide, also known as AZT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AZT belongs to the class of thioamides and has been found to have several biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act through various pathways such as the inhibition of protein synthesis, DNA damage, and the modulation of cellular signaling pathways. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the activity of various enzymes such as ribonucleotide reductase, which is involved in DNA synthesis, and topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have several biochemical and physiological effects such as the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has also been found to modulate the immune system by enhancing the activity of natural killer cells and T cells. In addition, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have anti-inflammatory properties and can potentially be used for the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
The advantages of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its high purity, stability, and reproducibility. N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can also be easily synthesized in large quantities, making it a cost-effective option for researchers. However, the limitations of using N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide. One potential direction is the development of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide-based therapies for the treatment of cancer and infectious diseases. Another potential direction is the investigation of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide's potential neuroprotective effects and its use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide and its potential side effects.
In conclusion, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can potentially lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide can be achieved through the reaction of 2-thiophenecarboxylic acid with 1-azepanecarbonothioyl chloride in the presence of triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified through crystallization. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In infectious disease research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have antiviral and antibacterial properties. In neurological disorder research, N-(1-azepanylcarbonothioyl)-2-thiophenecarboxamide has been found to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(azepane-1-carbothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c15-11(10-6-5-9-17-10)13-12(16)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTWMIKNYVHBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

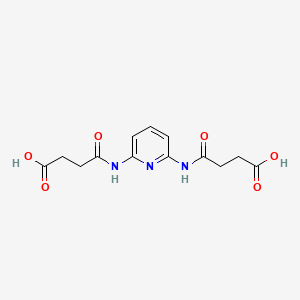
![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)

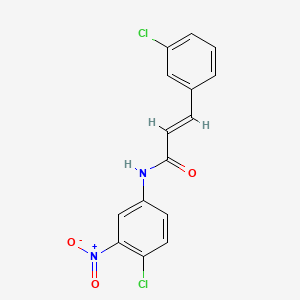
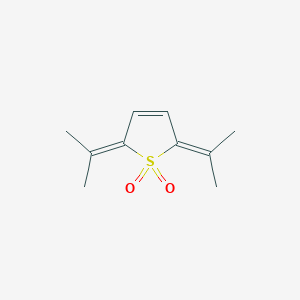
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)

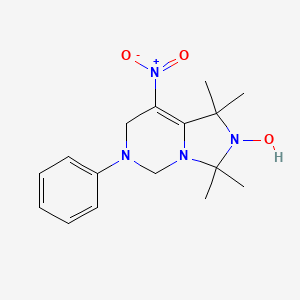
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

